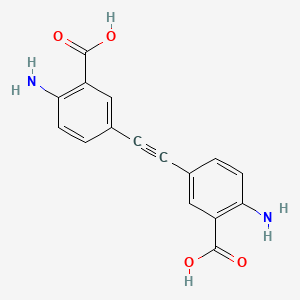
5,5'-(Ethyne-1,2-diyl)bis(2-aminobenzoicacid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is an organic compound characterized by the presence of two aminobenzoic acid moieties connected via an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) typically involves the coupling of two 2-aminobenzoic acid molecules via an ethyne linkage. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form ethane-linked derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Diketone derivatives.
Reduction: Ethane-linked derivatives.
Substitution: Halogenated aminobenzoic acid derivatives.
Scientific Research Applications
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The ethyne linkage provides rigidity, while the amino groups offer sites for coordination. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-aminobenzoic acid): Similar structure but with an ethane linkage instead of an ethyne linkage.
5,5’-(Methane-1,2-diyl)bis(2-aminobenzoic acid): Contains a methane linkage, offering different flexibility and reactivity.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-amino-5-[2-(4-amino-3-carboxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-13-5-3-9(7-11(13)15(19)20)1-2-10-4-6-14(18)12(8-10)16(21)22/h3-8H,17-18H2,(H,19,20)(H,21,22) |
InChI Key |
NDHHROBHIHVIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)






![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
